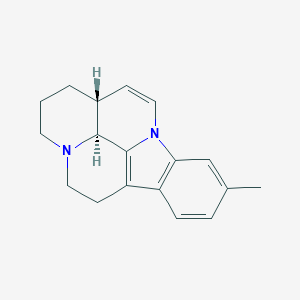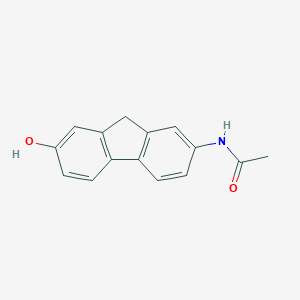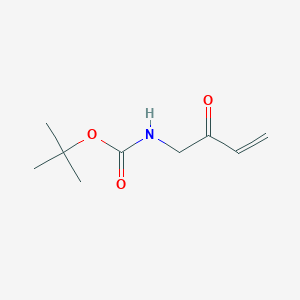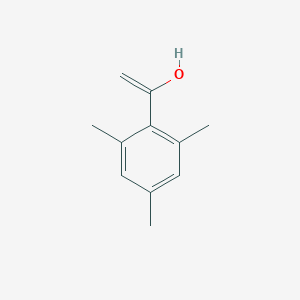
alpha-Methylene-2,4,6-trimethylbenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylene-2,4,6-trimethylbenzenemethanol, also known as MMB or MMB-Chminaca, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
Mécanisme D'action
Alpha-Methylene-2,4,6-trimethylbenzenemethanol exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain sensation, mood, and appetite. When alpha-Methylene-2,4,6-trimethylbenzenemethanol binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Effets Biochimiques Et Physiologiques
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has been shown to produce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, alpha-Methylene-2,4,6-trimethylbenzenemethanol has been shown to have analgesic and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-Methylene-2,4,6-trimethylbenzenemethanol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, alpha-Methylene-2,4,6-trimethylbenzenemethanol also has some limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids.
Orientations Futures
There are several potential future directions for research involving alpha-Methylene-2,4,6-trimethylbenzenemethanol. One area of interest is the development of new therapeutic agents based on the structure of alpha-Methylene-2,4,6-trimethylbenzenemethanol. Additionally, further studies are needed to better understand the potential risks and benefits of using alpha-Methylene-2,4,6-trimethylbenzenemethanol in scientific research. Finally, research is needed to explore the potential use of alpha-Methylene-2,4,6-trimethylbenzenemethanol in the treatment of various medical conditions, such as chronic pain and inflammation.
Méthodes De Synthèse
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is typically synthesized through a multi-step process that involves the reaction of various chemicals, including benzyl cyanide, 2,4,6-trimethylbenzaldehyde, and chloroacetyl chloride. The resulting product is then purified and tested for purity and potency.
Applications De Recherche Scientifique
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has been used in a variety of scientific research studies, particularly in the field of pharmacology. It has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, alpha-Methylene-2,4,6-trimethylbenzenemethanol has been used in studies investigating the potential therapeutic benefits of cannabinoids, such as their ability to reduce pain and inflammation.
Propriétés
Numéro CAS |
121034-95-5 |
|---|---|
Nom du produit |
alpha-Methylene-2,4,6-trimethylbenzenemethanol |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3 |
Clé InChI |
NFZHCZLKXDNPEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Synonymes |
Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



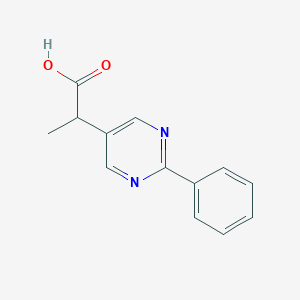
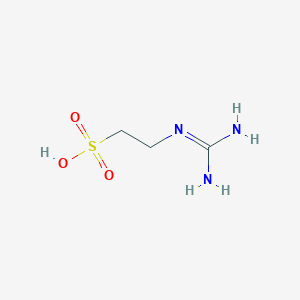
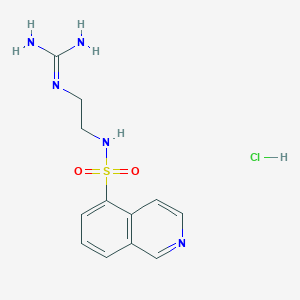

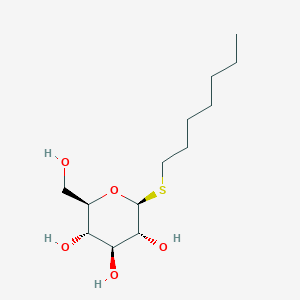
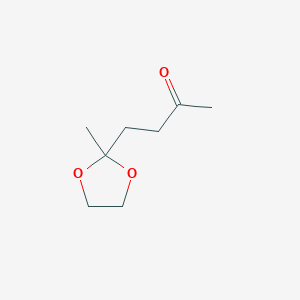
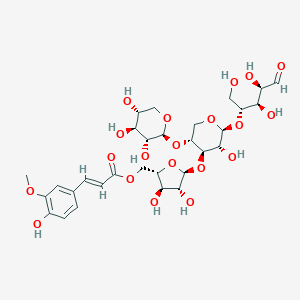

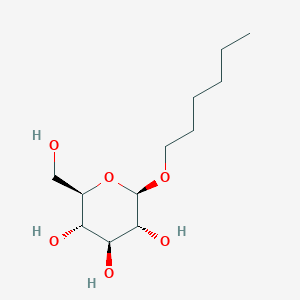
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
